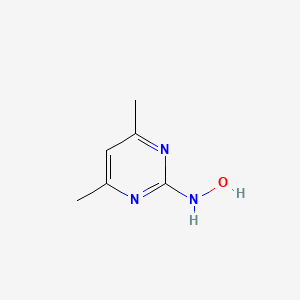
1-Ethyl-4-methylcyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-methylcyclohexa-1,4-diene is an organic compound belonging to the class of cyclohexadienes It is characterized by a six-membered ring containing two double bonds, with ethyl and methyl substituents at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,4-diene derivatives. For instance, the mesomeric anions generated from 1-methoxycyclohexa-1,4-diene can be alkylated using potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. Transition-metal-free ionic transfer processes have been explored, where adequately substituted cyclohexa-1,4-dienes are used as surrogates for hazardous chemicals in various catalytic cycles .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-methylcyclohexa-1,4-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclohexadienones.
Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Cyclohexadienones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
Applications De Recherche Scientifique
1-Ethyl-4-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-ethyl-4-methylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to undergo electrophilic addition reactions, forming carbocation intermediates that can further react to yield various products. The stability of these intermediates is influenced by resonance effects .
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-cyclohexadiene: Similar in structure but lacks the ethyl group.
2,5-Dihydrotoluene: Another cyclohexadiene derivative with different substitution patterns
Propriétés
Formule moléculaire |
C9H14 |
|---|---|
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1-ethyl-4-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3 |
Clé InChI |
NOOHVGUCBIRFMF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCC(=CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
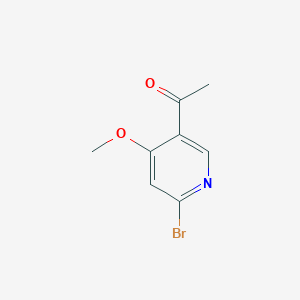


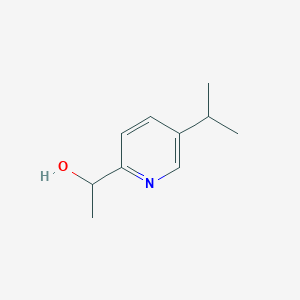
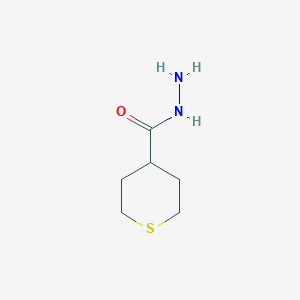

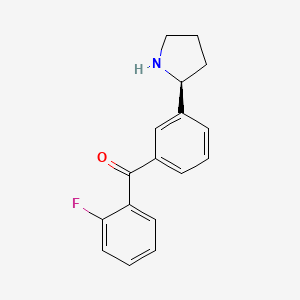

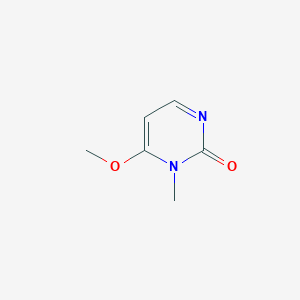

![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
